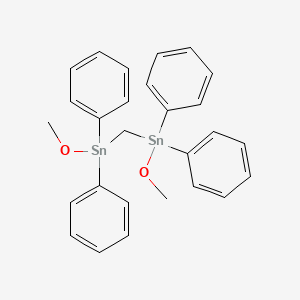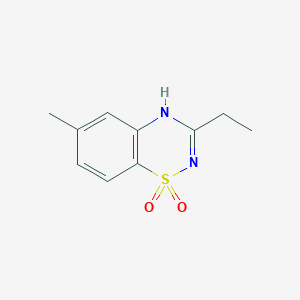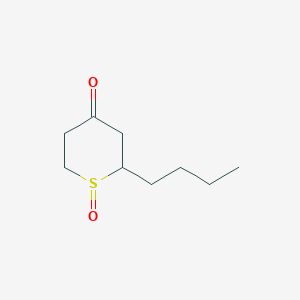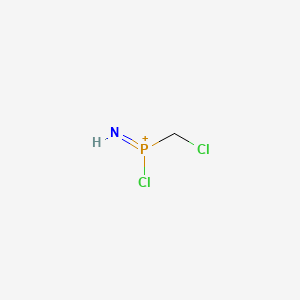![molecular formula C21H18S B14371371 1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene CAS No. 92014-02-3](/img/structure/B14371371.png)
1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene is an organic compound that belongs to the class of benzene derivatives. This compound features a unique structure with a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethene bridge and two benzene rings. The presence of the methylsulfanyl group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene typically involves the following steps:
Formation of the Methylsulfanyl Phenyl Intermediate:
Ethene Bridge Formation: The intermediate is then reacted with an ethene derivative under specific conditions to form the ethene bridge.
Attachment of Benzene Rings: Finally, the ethene-bridged intermediate is coupled with benzene rings through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethene bridge can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated ethane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene: Unique due to the presence of the methylsulfanyl group.
1,1’-{2-[2-(Ethylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene: Similar structure but with an ethylsulfanyl group.
1,1’-{2-[2-(Methylsulfonyl)phenyl]ethene-1,1-diyl}dibenzene: Contains a sulfonyl group instead of a sulfanyl group.
Propriétés
Numéro CAS |
92014-02-3 |
|---|---|
Formule moléculaire |
C21H18S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-(2,2-diphenylethenyl)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C21H18S/c1-22-21-15-9-8-14-19(21)16-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,1H3 |
Clé InChI |
YMJJJSOMRXOQPX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)

![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)

![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)







